molecular formula C6H3Cl2FO3S B13254390 3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride

3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13254390
M. Wt: 245.05 g/mol
InChI Key: RUUWDDONXOHNOV-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride (CAS: Not explicitly provided in evidence) is a halogenated aromatic sulfonyl chloride derivative. Its structure features a benzene ring substituted with chlorine (C3), fluorine (C2), hydroxyl (C6), and sulfonyl chloride (C1) groups. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions, while the hydroxyl and halogen substituents modulate solubility, acidity, and regioselectivity.

Properties

Molecular Formula

C6H3Cl2FO3S

Molecular Weight

245.05 g/mol

IUPAC Name

3-chloro-2-fluoro-6-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3Cl2FO3S/c7-3-1-2-4(10)6(5(3)9)13(8,11)12/h1-2,10H

InChI Key

RUUWDDONXOHNOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)S(=O)(=O)Cl)F)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonylation of Substituted Benzene Derivatives

The classical approach to prepare sulfonyl chlorides involves the chlorosulfonylation of aromatic compounds. For 3-chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride, the starting material is typically a chlorofluoro-substituted phenol or aniline derivative.

  • Sandmeyer-type Chlorosulfonylation : A recent innovative method uses feedstock anilines with a sulfur dioxide surrogate (DABSO) and copper catalysts under mild conditions. This method generates the sulfonyl chloride group via an in situ diazonium intermediate without isolating the diazonium salt, enhancing safety and operational simplicity. The reaction proceeds in the presence of hydrochloric acid and copper chloride at moderate temperatures (~75 °C), yielding sulfonyl chlorides in high purity and yield (up to 80%) on scales up to 20 g. This method tolerates various substituents, including halogens and hydroxyl groups, making it applicable for preparing 3-chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride analogs.

Halogen Exchange Fluorination on Chlorobenzene Sulfonyl Chlorides

  • Chlorine/Fluorine Exchange Reaction : Another well-documented method involves the selective fluorination of chlorobenzene sulfonyl chlorides to introduce fluorine atoms ortho or para to the sulfonyl group. This is achieved by reacting chlorobenzene sulfonyl chlorides with alkali metal fluorides (e.g., KF, CsF) in polar aprotic solvents such as chlorobenzene or monoalkylethers of ethylene glycol at elevated temperatures (100–240 °C). The reaction replaces one or more chlorine atoms with fluorine atoms with good selectivity.

  • The process typically involves:

    • Starting from 3-chlorobenzene-1-sulfonyl chloride,
    • Performing fluorination to substitute chlorine at position 2 with fluorine,
    • Retaining the hydroxy group at position 6 either from the starting material or introduced via prior hydroxylation.
  • The reaction mixture is heated to about 200 °C for several hours, followed by cooling, filtration, and distillation under reduced pressure to isolate the fluorinated sulfonyl chloride.

Electrochemical Methods for Sulfonyl Chloride Synthesis

  • Electroreductive and Electrooxidative Approaches : Recent advances include electrochemical synthesis routes where sulfonyl chlorides are generated from thiols, disulfides, or alkenes under mild, environmentally friendly conditions. For example, electroreductive hydroxy fluorosulfonylation of alkenes using sulfuryl chlorofluoride (FSO2Cl) and molecular oxygen has been demonstrated, although this method is more relevant for alkenes than for substituted benzenes.

  • While these electrochemical methods are innovative and sustainable, their direct application to the preparation of 3-chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride is less established compared to the chemical halogen exchange and Sandmeyer-type methods.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Advantages Limitations Yield Range
Sandmeyer-type Chlorosulfonylation Substituted anilines (e.g., 3-chloro-2-fluoro-6-hydroxyaniline) DABSO, CuCl2, HCl, MeCN, 75 °C, 2 h Mild conditions, scalable, safe Requires aniline precursor Up to 80%
Chlorine/Fluorine Exchange 3-Chlorobenzene-1-sulfonyl chloride Alkali metal fluoride (KF, CsF), polar aprotic solvent, 100–240 °C Selective fluorination High temperature, long reaction Not explicitly stated
Electrochemical Methods Thiols, disulfides, alkenes Electrolysis, sulfuryl chlorofluoride, oxygen, mild temp Environmentally friendly, rapid Limited direct application to target compound Variable

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs based on substituent patterns and functional groups (Table 1):

Table 1. Structural Comparison of Sulfonyl and Benzoyl Chlorides

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)*
3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride Cl (C3), F (C2), OH (C6), SO₂Cl (C1) Sulfonyl chloride, hydroxyl ~228.5 (estimated)
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride Fused indole ring, SO₂Cl Sulfonyl chloride, ketone ~279.7
3-Chloro-5-(trifluoromethyl)benzoyl chloride Cl (C3), CF₃ (C5), COCl (C1) Benzoyl chloride, trifluoromethyl ~236.5

*Calculated based on available data.

Key Observations:
  • Electrophilicity : The sulfonyl chloride group in the target compound is more reactive toward nucleophiles (e.g., amines) than the benzoyl chloride group in 3-Chloro-5-(trifluoromethyl)benzoyl chloride due to stronger electron-withdrawing effects of -SO₂ .
  • Acidity: The hydroxyl group at C6 in the target compound increases acidity (pKa ~8–10) compared to non-hydroxylated analogs, enhancing solubility in polar solvents.
  • Steric Effects : The trifluoromethyl group in the benzoyl chloride analog introduces steric hindrance, reducing reactivity compared to the target compound’s fluorine and chlorine substituents .

Biological Activity

3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This compound's unique structure, featuring both chloro and fluoro substituents, may enhance its interaction with biological targets.

  • Molecular Formula : C6H4ClFNO3S
  • Molecular Weight : 221.62 g/mol
  • CAS Number : 6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde
  • IUPAC Name : 3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride

The biological activity of sulfonyl chlorides often involves their ability to form covalent bonds with nucleophilic sites in proteins, such as amino acids. The presence of the sulfonyl group allows for the formation of stable adducts with various biological macromolecules, potentially modulating enzyme activity and receptor interactions.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride exhibit varying degrees of antimicrobial activity. For example, studies have shown that related sulfonamide derivatives demonstrate significant activity against Candida albicans and Escherichia coli, while some exhibit limited effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Comparison

CompoundActivity Against C. albicansActivity Against E. coliActivity Against MRSA
Compound 1MediumMediumNone
Compound 2MediumMediumModerate
Compound 3HighHighLow

Antiviral Activity

Recent studies have also explored the antiviral potential of sulfonamide derivatives, including those structurally related to 3-chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride. For instance, certain derivatives have shown promising inhibitory effects against viruses such as coxsackievirus B and enteroviruses .

Case Study: Antiviral Efficacy

In a study evaluating the antiviral activity of various sulfonamides, compounds exhibited IC50 values indicating their potency against specific viruses:

  • Compound A : IC50 = 22 µM against EMCV
  • Compound B : IC50 = 18 µM against HPIV-3

These results suggest that modifications in the sulfonamide structure can significantly influence antiviral efficacy.

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